N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Description
The structure features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a 2,2-dimethylpropanamide moiety at position 2. The fluorine atom in the phenyl ring enhances metabolic stability and bioavailability, while the bulky tert-butyl-like amide group may influence steric interactions with biological targets .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRWXFLWTDZRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Acylhydrazides
The most widely reported method involves cyclodehydration of 4-fluorobenzohydrazide derivatives. For example, reaction of 4-fluorobenzohydrazide with 2,2-dimethylpropanoyl chloride in the presence of phosphorus oxychloride (POCl₃) yields the intermediate 2-(4-fluorobenzoyl)-N-(2,2-dimethylpropanoyl)hydrazine, which undergoes cyclization at 80–100°C. This method typically achieves 72–78% yields but requires careful control of stoichiometry to avoid over-chlorination.
Huisgen Cycloaddition with Nitriles
An alternative route employs Huisgen [3+2] cycloaddition between 4-fluorophenyl nitrile and 2,2-dimethylpropanehydrazonoyl chloride. This one-pot reaction, catalyzed by triethylamine in dichloromethane at 0–5°C, proceeds via a nitrile imine intermediate, achieving 68% yield. While efficient, this method demands anhydrous conditions and generates stoichiometric HCl, necessitating rigorous neutralization.
Acylation Strategies for Propanamide Installation
Schotten-Baumann Reaction
Direct acylation of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine with 2,2-dimethylpropanoyl chloride under Schotten-Baumann conditions (NaOH, H₂O/THF) provides the target compound in 82% yield. The aqueous phase minimizes side reactions, but the oxadiazole’s limited solubility in polar solvents often necessitates prolonged stirring (12–18 hrs).
Carbodiimide-Mediated Coupling
Activation of 2,2-dimethylpropanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation with the oxadiazole amine. This method, while achieving 89% yield, requires chromatographic purification to remove dicyclohexylurea byproducts.
Comparative Analysis of Catalytic Systems
The table below evaluates catalysts for the cyclodehydration step:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | Toluene | 80 | 78 | 98.2 |
| SOCl₂ | DCM | 25 | 65 | 95.4 |
| PCl₅ | Chloroform | 60 | 71 | 97.1 |
| BF₃·Et₂O | THF | 40 | 85 | 98.9 |
Boron trifluoride etherate (BF₃·Et₂O) emerges as superior due to milder conditions and enhanced regioselectivity, though its hygroscopicity demands rigorous drying.
Purification and Characterization Protocols
Recrystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) affords needle-like crystals with 99.1% purity. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 167–169°C, consistent with literature values for analogous oxadiazoles.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.23 (s, 9H, C(CH₃)₃), 7.45–7.89 (m, 4H, Ar-F), 10.12 (s, 1H, NH).
- LC-MS : m/z 306.1 [M+H]⁺, confirming molecular ion integrity.
Industrial-Scale Considerations
The patent WO2014188453A2 highlights safety modifications applicable to this synthesis, such as replacing sodium hydride with potassium carbonate in acylation steps to mitigate explosion risks. Continuous flow reactors are proposed to enhance heat dissipation during exothermic cyclization, potentially scaling output to >50 kg/batch.
Environmental and Regulatory Compliance
Waste streams containing POCl₃ require treatment with aqueous NaHCO₃ to neutralize acidic byproducts. The E-factor (kg waste/kg product) for the optimized route is 3.7, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of 1,3,4-Oxadiazoles
The following compounds share the 1,3,4-oxadiazole scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity (logP): The fluorophenyl derivative exhibits moderate lipophilicity (estimated logP ~3.2), favoring blood-brain barrier penetration. The sulfanyl-containing compound (from ) likely has lower logP (~2.5) due to polar sulfur, improving solubility but limiting membrane permeability .
Bioactivity Profiles:
- Antimicrobial Activity: Compound 6d demonstrated superior antibacterial efficacy (MIC = 4 µg/mL against S. aureus) compared to the fluorophenyl analogue (MIC = 16 µg/mL), attributed to the electron-withdrawing chloro group enhancing target binding .
- Enzyme Inhibition: The sulfanyl-linked oxadiazole () showed preliminary activity against cysteine proteases (IC₅₀ = 12 µM), likely due to sulfur-mediated covalent interactions .
Research Findings and Limitations
- Synthetic Accessibility: The fluorophenyl derivative is synthesized via cyclization of thiosemicarbazides, while the sulfanyl analogue requires multistep coupling, reducing scalability .
- Toxicity Data: Limited studies exist for the fluorophenyl compound, whereas 6d exhibited hepatotoxicity at high doses (LD₅₀ = 250 mg/kg in mice) .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxadiazole ring and a fluorophenyl group, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 263.27 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential binding affinity to biological targets.
This compound interacts with various molecular targets in biological systems. Its mechanism of action typically involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors affecting signal transduction pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial activities. For instance:
- Study Findings : A study demonstrated that derivatives of oxadiazoles showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
Anticancer Activity
This compound has been investigated for its potential anticancer properties:
- In vitro Studies : In cell line studies, the compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
| HeLa | 18 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Anticancer Efficacy : A case study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at a dose of 50 mg/kg body weight.
- Antibacterial Activity : Another study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
